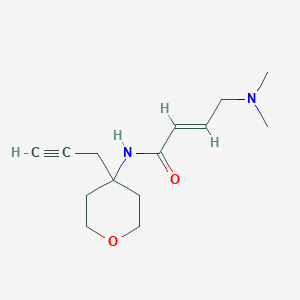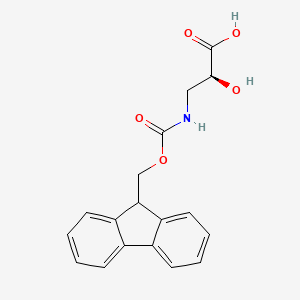
Fmoc-(S)-3-amino-2-hydroxypropionic acid
説明
Fmoc-(S)-3-amino-2-hydroxypropionic acid is a derivative of amino acid with the Fmoc (Fluorenylmethyloxycarbonyl) group . The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C23H20N2O4 . The Fmoc group is highly fluorescent, making it suitable for analysis by reversed phase HPLC .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 647.6±55.0 C at 760 mmHg . It is also known to form hydrogels under certain conditions .
科学的研究の応用
Fmoc-(S)-3-amino-2-hydroxypropionic acid has a wide range of applications in scientific research. It has been used in the synthesis of peptides, organic molecules, and pharmaceuticals. In addition, this compound has been used in the synthesis of peptides containing unnatural amino acids, such as D-amino acids and non-natural amino acids. This compound has also been used in the synthesis of peptides containing modified amino acids, such as N-methylated and N-acylated amino acids. This compound has also been used in the synthesis of peptide-based drugs, such as peptide hormones and peptide antibiotics.
作用機序
Target of Action
The primary target of Fmoc-(S)-3-amino-2-hydroxypropionic acid, also known as (2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid, is the amine group of amino acids and peptides . The compound acts as a protecting group for these amines during peptide synthesis .
Mode of Action
This compound interacts with its targets through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine of an amino acid or peptide by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group serves as a temporary protecting group for the amine, preventing it from reacting with other compounds during peptide synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the solid-phase peptide synthesis (SPPS) . In this pathway, the Fmoc group protects the amine of an amino acid or peptide, allowing for the sequential addition of other amino acids without unwanted side reactions . Once the desired peptide sequence has been assembled, the Fmoc group can be removed using a solution of piperidine .
Pharmacokinetics
The fmoc group is known to be rapidly removed by base, with piperidine usually preferred for fmoc group removal .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with precise sequences . By protecting the amine group during synthesis, the compound allows for the controlled addition of amino acids, leading to the creation of peptides with specific biological activities .
Action Environment
The action of this compound is influenced by several environmental factors. The compound is typically used in aqueous media under mild and catalyst-free conditions . The pH of the environment is particularly important, as the Fmoc group is base-labile and is removed by base . The temperature and solvent used can also affect the efficiency of Fmoc protection and deprotection .
実験室実験の利点と制限
Fmoc-(S)-3-amino-2-hydroxypropionic acid has several advantages for lab experiments. It is a highly reactive reagent, making it suitable for a wide range of synthetic reactions. In addition, this compound is relatively inexpensive and can be stored for long periods of time without degradation. However, this compound is not as stable as other amino acid derivatives and can be easily hydrolyzed in the presence of water or other polar solvents.
将来の方向性
The future directions for Fmoc-(S)-3-amino-2-hydroxypropionic acid research are numerous. One potential area of research is the development of new synthetic methods for the synthesis of this compound. In addition, further research is needed to understand the biochemical and physiological effects of this compound. Finally, research is needed to develop new applications for this compound, such as the synthesis of peptide-based drugs.
合成法
The synthesis of Fmoc-(S)-3-amino-2-hydroxypropionic acid can be achieved through several methods. The most common method is by reacting Fmoc-Cl with AHPA in the presence of a base. This reaction produces this compound and Fmoc-Cl. The Fmoc-Cl can then be removed by washing with aqueous acid. Other methods of synthesis include the reaction of Fmoc-Cl with AHPA in the presence of a catalyst, such as palladium or copper, and the reaction of Fmoc-Cl with AHPA in the presence of a reducing agent, such as sodium borohydride.
Safety and Hazards
特性
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-16(17(21)22)9-19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFCRVWLJFLVCB-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172721-23-2 | |
| Record name | (2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



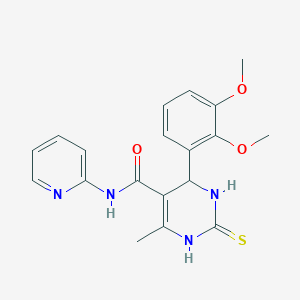

![N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride](/img/structure/B2903496.png)
![N-{2-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2903499.png)
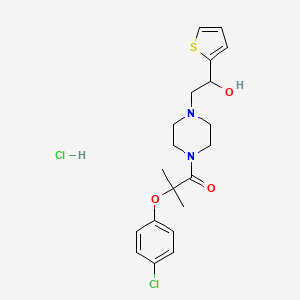
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2903501.png)
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutan-1-one](/img/structure/B2903506.png)
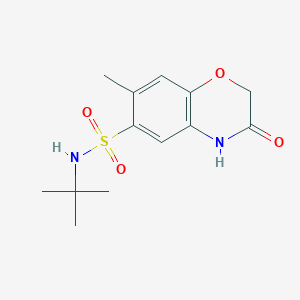
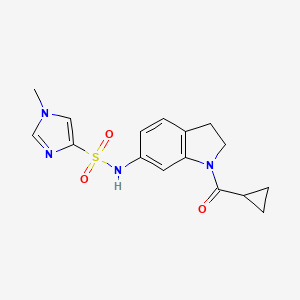
![N-(8H-indeno[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2903511.png)
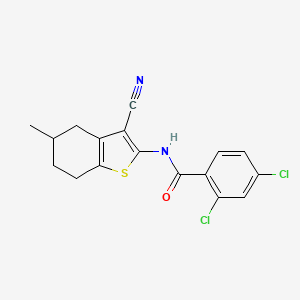
![N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2903513.png)
![1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2903514.png)
